4-tert-Butylbenzoyl chloride

Übersicht

Beschreibung

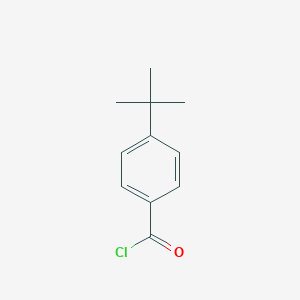

4-tert-Butylbenzoyl chloride, also known as 4-(1,1-dimethylethyl)benzoyl chloride, is an organic compound with the molecular formula C11H13ClO. It is a clear, colorless to slightly yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in acylation reactions, making it valuable in the production of various chemical products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of tert-butylbenzene with oxalyl chloride or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include steps such as distillation under reduced pressure to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-tert-Butylbenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-tert-butylbenzoic acid.

Friedel-Crafts Acylation: It can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and water.

Catalysts: Aluminum chloride, iron(III) chloride.

Solvents: Dichloromethane, toluene.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Carboxylic Acids: Formed from hydrolysis reactions

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-tert-Butylbenzoyl chloride is primarily utilized as a reactant in organic synthesis. Its applications include:

- Friedel-Crafts Acylation : It is used in Friedel-Crafts acylation reactions to synthesize complex organic molecules. For instance, studies have shown that it can react with mesitylene under aluminum chloride catalysis, leading to the formation of various aromatic compounds .

- Preparation of Multi-branched Structures : This compound serves as a precursor for synthesizing multi-branched structures based on triphenylamine, which are utilized for enhanced two-photon absorption applications in photonic devices .

Pharmaceutical Applications

Research has identified potential pharmaceutical applications for this compound:

- Anticancer Activity : A study investigated the anticancer properties of derivatives of this compound, specifically N-(4-t-butylbenzoyl)-N'-phenylthiourea, which showed promising activity against breast and cervical cancer cell lines .

Agricultural Chemistry

In the agricultural sector, this compound has been explored for its efficacy in pest control:

- Pesticide Development : The compound has been studied for its role in synthesizing various pesticide intermediates. Research on 4-tert-butylbenzamides demonstrated their preventive activity against rice blast disease caused by Pyricularia oryzae, highlighting its potential utility in crop protection .

Material Science

The compound also finds applications in material science:

- Synthesis of Advanced Materials : It is involved in the preparation of advanced materials such as 9,9'-spirobifluorene-bridged bipolar systems containing oxadiazole-conjugated oligoaryl and triarylamine moieties. These materials are significant for developing organic light-emitting diodes (OLEDs) and other electronic devices .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-tert-Butylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

- 4-Methoxybenzoyl chloride

- 4-Fluorobenzoyl chloride

- o-Toluoyl chloride

- Benzoyl chloride

Comparison: 4-tert-Butylbenzoyl chloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity compared to other benzoyl chlorides. This steric effect can affect the rate and selectivity of reactions, making it a valuable compound in specific synthetic applications .

Biologische Aktivität

4-tert-Butylbenzoyl chloride (CAS: 1710-98-1) is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article delves into its biological activities, synthesis, and potential applications based on recent studies.

This compound has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(Cl)=O |

| Boiling Point | 135 °C (20 mmHg) |

| Density | 1 g/cm³ |

This compound is known for its reactivity, particularly its hydrolysis in aqueous environments, which can lead to the release of hydrochloric acid and other byproducts .

Synthesis and Applications

This compound is primarily used in organic synthesis. It serves as a reagent for the preparation of various biologically active compounds, including:

- Thymidine Derivatives : It has been utilized in synthesizing modified thymidine compounds that exhibit antibacterial properties against E. coli through molecular docking studies. These derivatives showed significant binding affinities to bacterial proteins, indicating their potential as therapeutic agents .

- Anticancer Agents : Research has demonstrated that derivatives of this compound possess anticancer activities. Specifically, studies on N-(4-t-butylbenzoyl)-N'-phenylthiourea have shown efficacy against breast and cervical cancer cell lines, suggesting a promising avenue for cancer treatment .

Antibacterial Activity

Recent studies have focused on the antibacterial properties of compounds derived from this compound. For instance, synthesized thymidine derivatives were evaluated for their effectiveness against E. coli, showing promising results in inhibiting bacterial growth through specific interactions with bacterial proteins .

Anticancer Activity

The anticancer potential of derivatives such as N-(4-t-butylbenzoyl)-N'-phenylthiourea has been explored extensively. These compounds demonstrated cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. The findings suggest that modifications to the benzoyl moiety can enhance biological activity and selectivity towards cancer cells .

Case Studies

- Thymidine Derivatives Against E. coli : A study synthesized several thymidine derivatives using this compound and assessed their binding affinities through molecular docking simulations. The results indicated that specific substitutions could significantly enhance antibacterial activity .

- Anticancer Studies : Research conducted on N-(4-t-butylbenzoyl)-N'-phenylthiourea revealed its ability to induce apoptosis in breast cancer cells through upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Safety and Handling

Due to its reactive nature, this compound poses several health hazards:

Eigenschaften

IUPAC Name |

4-tert-butylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLMYNASWOULQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061903 | |

| Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear very slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | 4-tert-Butylbenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1710-98-1 | |

| Record name | 4-tert-Butylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1710-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001710981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-Butylbenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP27WES49W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 4-tert-Butylbenzoyl chloride in synthetic chemistry?

A1: this compound is primarily used as a reagent in acylation reactions. Research demonstrates its effectiveness in Friedel-Crafts acylations, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction mechanism allows for the introduction of the 4-tert-butylbenzoyl group onto aromatic rings, forming various derivatives. [, ] For example, it has been successfully employed in the synthesis of a novel phosphorescent iridium (III) complex [] and in the modification of amoxicillin to create 4-tert-butylbenzoyl amoxicillin [].

Q2: How does the structure of this compound influence its reactivity in Friedel-Crafts acylations?

A2: The reactivity of this compound in Friedel-Crafts acylations is influenced by the presence of both the electron-withdrawing chloride leaving group and the electron-donating tert-butyl group. The chloride readily departs upon interaction with Lewis acids like AlCl3, forming a resonance-stabilized acylium ion. While the tert-butyl group itself is electron-donating, its steric bulk hinders the approach of nucleophiles, potentially influencing the regioselectivity of the acylation reaction. [] Further research is needed to fully elucidate the steric and electronic contributions of the tert-butyl group on reaction outcomes.

Q3: Have there been any studies exploring the biological activity of compounds derived from this compound?

A3: Yes, research has explored the antibacterial activity of 4-tert-butylbenzoyl amoxicillin, a derivative synthesized using this compound. The study compared its efficacy against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus using the paper disk diffusion method. Results indicated that while 4-tert-butylbenzoyl amoxicillin exhibited activity against these bacteria, it was classified as a less effective antibiotic agent compared to the parent amoxicillin molecule. [] This suggests that further research is necessary to fully understand the structure-activity relationships and optimize the antibacterial properties of similar derivatives.

Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?

A4: Various spectroscopic and analytical methods are employed to characterize this compound and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR are valuable for elucidating the structure and confirming the presence of characteristic functional groups. [, ]

- Mass spectrometry: This technique is utilized to determine the molecular weight and analyze fragmentation patterns, providing further structural information. []

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption bands. []

- Elemental analysis: This method confirms the chemical composition of the compound by determining the percentage of each element present. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.